1-(3-Chloro-5-hydroxypyridin-4-YL)ethanone
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Overview
Description
1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone is a chemical compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, featuring a chloro and hydroxy substituent on the pyridine ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 3-hydroxy-4-pyridinyl ethanone using thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, resulting in the substitution of the hydroxy group with a chlorine atom.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone may involve continuous flow processes to ensure efficient production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of 3-chloro-4-pyridinecarboxylic acid.
Reduction: Formation of 1-(3-chloro-5-hydroxy-4-pyridinyl)ethanol.
Substitution: Formation of 1-(3-substituted-5-hydroxy-4-pyridinyl)ethanone derivatives.
Scientific Research Applications
1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and hydroxy substituents on the pyridine ring can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
1-(3-Hydroxy-4-pyridinyl)ethanone: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-(3-Chloro-4-pyridinyl)ethanone: Lacks the hydroxy group, which can influence its solubility and chemical behavior.
1-(3-Chloro-5-methoxy-4-pyridinyl)ethanone: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical and biological properties.
Uniqueness: 1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone is unique due to the presence of both chloro and hydroxy substituents on the pyridine ring, which can confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H6ClNO2 |
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Molecular Weight |
171.58 g/mol |
IUPAC Name |
1-(3-chloro-5-hydroxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)7-5(8)2-9-3-6(7)11/h2-3,11H,1H3 |
InChI Key |
NRABZKBVVIMRPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1O)Cl |
Origin of Product |
United States |
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